molecular formula C7H5N5 B14783853 1H-Benzotriazole-5-carbonitrile, 6-amino-

1H-Benzotriazole-5-carbonitrile, 6-amino-

Cat. No.: B14783853
M. Wt: 159.15 g/mol
InChI Key: RAGMGYOAMGGBDE-UHFFFAOYSA-N
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Description

1H-Benzotriazole-5-carbonitrile, 6-amino- is a versatile compound with a molecular formula of C7H4N4. It is a derivative of benzotriazole, a heterocyclic compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of an amino group at the 6th position and a nitrile group at the 5th position on the benzotriazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzotriazole-5-carbonitrile, 6-amino- typically involves the reaction of 1H-benzotriazole with appropriate nitrile and amino group precursors. One common method includes the use of 1-cyanobenzotriazole as a starting material, which undergoes further reactions to introduce the amino group at the desired position .

Industrial Production Methods: Industrial production of this compound often involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1H-Benzotriazole-5-carbonitrile, 6-amino- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted benzotriazole derivatives .

Scientific Research Applications

1H-Benzotriazole-5-carbonitrile, 6-amino- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Benzotriazole-5-carbonitrile, 6-amino- involves its interaction with specific molecular targets. The amino and nitrile groups play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Uniqueness: 1H-Benzotriazole-5-carbonitrile, 6-amino- is unique due to the presence of both amino and nitrile groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C7H5N5

Molecular Weight

159.15 g/mol

IUPAC Name

6-amino-2H-benzotriazole-5-carbonitrile

InChI

InChI=1S/C7H5N5/c8-3-4-1-6-7(2-5(4)9)11-12-10-6/h1-2H,9H2,(H,10,11,12)

InChI Key

RAGMGYOAMGGBDE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC2=NNN=C21)N)C#N

Origin of Product

United States

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